N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-6-ethyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H19N3O2/c1-3-13-9-16(18-11-17-13)19(2)10-12-4-5-14-15(8-12)21-7-6-20-14/h4-5,8-9,11H,3,6-7,10H2,1-2H3 |
InChI Key |
LAYKHAFCLDFKIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various derivatives depending on the substituent introduced.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for diseases like Alzheimer’s.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
What sets N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine apart from similar compounds is its unique combination of a benzodioxin moiety with a pyrimidine ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
